Methyl 5-Bromo-7-fluoroindole-3-acetate
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Overview
Description
Methyl 5-Bromo-7-fluoroindole-3-acetate is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Bromo-7-fluoroindole-3-acetate typically involves the halogenation of indole derivatives. One common method is the bromination of 7-fluoroindole followed by esterification with acetic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The esterification step may involve the use of a catalyst like sulfuric acid or a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, biocatalytic approaches using halogenation enzymes have been explored for the production of halogenated indole derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Bromo-7-fluoroindole-3-acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring.
Scientific Research Applications
Methyl 5-Bromo-7-fluoroindole-3-acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals and plant growth regulators.
Mechanism of Action
The mechanism of action of Methyl 5-Bromo-7-fluoroindole-3-acetate involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: A simpler derivative with similar halogenation but lacking the ester and fluorine groups.
7-Fluoroindole: Another related compound with fluorine substitution but without the bromine and ester groups.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different functional groups.
Uniqueness
Methyl 5-Bromo-7-fluoroindole-3-acetate is unique due to the combination of bromine, fluorine, and ester functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(5-bromo-7-fluoro-1H-indol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO2/c1-16-10(15)2-6-5-14-11-8(6)3-7(12)4-9(11)13/h3-5,14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVDXVUCNYBQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=C(C=C2F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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